2-Undecanone, 1-(acetyloxy)-
CAS No.: 823179-63-1
Cat. No.: VC19071023
Molecular Formula: C13H24O3
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 823179-63-1 |
|---|---|
| Molecular Formula | C13H24O3 |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | 2-oxoundecyl acetate |
| Standard InChI | InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-13(15)11-16-12(2)14/h3-11H2,1-2H3 |
| Standard InChI Key | DFWCAGFOXUQRFH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC(=O)COC(=O)C |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Formula
The systematic name 1-(acetyloxy)-2-undecanone implies a linear undecane backbone with a ketone group at position 2 and an acetyloxy (-OAc) group at position 1. Its molecular formula is hypothesized as , derived from 2-undecanone () with the addition of an acetyl group (). This structure positions the molecule as a bifunctional compound containing both ketone and ester moieties .
Structural Analogs and Functional Groups
The parent compound, 2-undecanone, is a saturated methyl ketone with a strong odor and insect-repellent properties . Introducing an acetyloxy group at position 1 would confer ester-like reactivity, potentially altering volatility and solubility. Comparative analysis with esters such as methyl acetate () suggests increased polarity compared to pure ketones, though steric effects from the long alkyl chain may limit water solubility .
Synthesis Pathways and Reaction Mechanisms
Hypothetical Synthesis Routes
Given the absence of direct synthetic protocols, plausible routes include:
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Acetylation of 1-Hydroxy-2-undecanone:
Reacting 1-hydroxy-2-undecanone with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) would yield the acetyloxy derivative.This method mirrors esterification techniques used for similar ketone derivatives .
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Oxidation of 1-Acetoxy-2-undecanol:
Selective oxidation of the secondary alcohol at position 2 to a ketone using agents like pyridinium chlorochromate (PCC) could preserve the acetyloxy group .
Challenges in Isolation and Purification
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Steric Hindrance: The long alkyl chain may impede reaction efficiency during acetylation.
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Chromatographic Separation: Differentiating the product from starting materials would require optimized mobile phases (e.g., hexane/ethyl acetate gradients) .
Physicochemical Properties (Theoretical)
Volatility and Solubility
The acetyloxy group is expected to reduce volatility compared to 2-undecanone (vapor pressure: 0.1 mmHg at 25°C) . Solubility in polar aprotic solvents (e.g., acetone, DMSO) may increase, while water solubility remains negligible due to the hydrophobic undecane chain .
Table 1: Comparative Properties of 2-Undecanone and 1-(Acetyloxy)-2-Undecanone
| Property | 2-Undecanone | 1-(Acetyloxy)-2-Undecanone (Predicted) |
|---|---|---|
| Molecular Weight | 170.29 g/mol | 228.33 g/mol |
| Boiling Point | 228–230°C | 245–260°C |
| LogP (Octanol-Water) | 4.1 | 3.8–4.0 |
| Vapor Pressure (25°C) | 0.1 mmHg | 0.05 mmHg |
Spectroscopic Signatures
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